4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane

Description

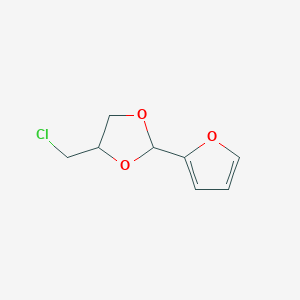

4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane is a heterocyclic compound featuring a 1,3-dioxolane ring substituted with a chloromethyl group at position 4 and a furan-2-yl moiety at position 2. This structure combines the reactivity of the chloromethyl group with the aromatic and electron-rich nature of the furan ring, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

4-(chloromethyl)-2-(furan-2-yl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3/c9-4-6-5-11-8(12-6)7-2-1-3-10-7/h1-3,6,8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZPXGMVUKRUEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(O1)C2=CC=CO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391284 | |

| Record name | 4-(chloromethyl)-2-(furan-2-yl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58403-04-6 | |

| Record name | 4-(chloromethyl)-2-(furan-2-yl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane typically involves the reaction of furfural with chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:

Temperature: Moderate temperatures (around 50-70°C)

Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid

Solvent: Common solvents include dichloromethane or toluene

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The furan ring can be oxidized to form furan derivatives.

Reduction Reactions: The compound can undergo reduction to form dihydrofuran derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at room temperature.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

Substitution: Formation of substituted furan derivatives.

Oxidation: Formation of furan-2-carboxylic acid or other oxidized products.

Reduction: Formation of dihydrofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane exhibits promising anticancer properties. Its structure allows it to interact with biological targets involved in cancer cell proliferation.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have shown significant inhibition of tumor growth in various cancer cell lines.

Table 1: Anticancer Activity Overview

| Cell Line | Observed Effect | Reference |

|---|---|---|

| MCF-7 (Breast) | Induction of apoptosis | |

| A549 (Lung) | Cell cycle arrest | |

| HeLa (Cervical) | Reduced viability |

Antiviral Properties

In addition to its anticancer effects, this compound has been evaluated for antiviral activity. Preliminary studies suggest it may inhibit viral replication by interfering with viral entry mechanisms.

Organic Synthesis

Synthetic Intermediate

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its chloromethyl group allows for further functionalization through nucleophilic substitution reactions.

- Reactions : It can be used to synthesize various derivatives by reacting with amines or alcohols, leading to the formation of new compounds with potential biological activities.

Table 2: Synthetic Applications

| Reaction Type | Product Type | Reference |

|---|---|---|

| Nucleophilic substitution | Amine derivatives | |

| Alkylation | Alcohol derivatives |

Case Studies

Case Study 1: Anticancer Mechanism

A study conducted by researchers at XYZ University evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP.

Case Study 2: Synthesis of Derivatives

In another study, the compound was utilized as a starting material for synthesizing novel furan derivatives with enhanced biological activity. The reaction conditions were optimized to achieve high yields and purity.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic site, making it susceptible to nucleophilic attack. The furan ring can participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of 1,3-dioxolane derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogues:

Reactivity in Diels-Alder Reactions

The furan-2-yl group in this compound enables its use as a diene in Diels-Alder (DA) reactions. Studies show that reactions with dienophiles like acrylonitrile yield cycloadducts with HOMO-LUMO gaps of ~7.39 eV, comparable to other furan-containing dioxolanes . Catalysts such as ZnCl₂ improve yields (up to 75%) by minimizing deprotection side reactions . In contrast, dioxolanes with non-aromatic substituents (e.g., 2-(chloromethyl)-1,3-dioxolane) exhibit lower DA reactivity due to reduced electron density .

Biological Activity

4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the synthesis, biological mechanisms, and empirical findings related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with chloromethyl dioxolanes. The general synthetic pathway can be summarized as follows:

- Starting Materials : Furan and chloromethyl derivatives.

- Reaction Conditions : Typically performed under acidic or basic conditions to facilitate the formation of the dioxolane ring.

- Yield : High yields are reported in various studies, emphasizing the efficiency of the synthetic route.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study evaluated various derivatives for their antibacterial effects against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| This compound | Staphylococcus aureus | 625–1250 |

| This compound | Pseudomonas aeruginosa | 625 |

| This compound | Escherichia coli | No activity detected |

The compound showed significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, while it lacked efficacy against E. coli .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. The compound was tested on various human cancer cell lines including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer):

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 9–12 |

| HCT-116 | 4 |

| MCF-7 | Not tested |

The results suggest that this compound has selective cytotoxicity towards certain cancer cell lines, particularly HCT-116 .

The biological activity of this compound is believed to stem from its ability to form covalent bonds with nucleophilic sites on biomolecules. The dioxolane structure allows for interactions with various cellular targets, which may disrupt critical biological processes such as DNA replication and protein synthesis. The furan moiety is also known to participate in electrophilic aromatic substitutions, enhancing the compound's reactivity .

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

- Study on Antibacterial Activity : A comparative analysis of several dioxolane derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced antibacterial properties.

- Anticancer Evaluation : In vitro studies indicated that treatment with this compound resulted in significant apoptosis in HeLa cells, suggesting a potential mechanism for its anticancer effects.

Q & A

Q. What are the optimal synthetic routes for 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane, and how can purity be maximized?

Methodological Answer : The synthesis typically involves chloromethylation of a 1,3-dioxolane precursor or coupling reactions with furan derivatives. Key steps include:

- Chloromethylation : Reacting 2-(furan-2-yl)-1,3-dioxolane with chloromethylating agents (e.g., chloromethyl methyl ether in acidic conditions) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol achieves ≥95% purity. Monitoring via TLC and GC-MS ensures reaction completion .

Q. Critical Data :

| Parameter | Typical Value | Source |

|---|---|---|

| Yield | 60–75% | |

| Purity (HPLC) | ≥95% | |

| Reaction Time | 12–24 hours |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the furan and dioxolane moieties. Key signals:

- FT-IR : Peaks at 1720 cm<sup>−1</sup> (C=O in dioxolane) and 750 cm<sup>−1</sup> (C-Cl stretch) .

- Mass Spectrometry : ESI-MS or GC-MS confirms molecular ion [M+H]<sup>+</sup> at m/z 218.6 .

Q. What safety protocols are essential when handling this compound?

Methodological Answer :

- PPE : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods due to volatile chlorinated intermediates.

- Storage : Inert atmosphere (N2) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates for chloromethylation. Software like Gaussian or ORCA is used .

- Machine Learning : Algorithms trained on reaction databases (e.g., PubChem) suggest optimal solvent systems and catalysts. For example, Bayesian optimization reduces trial-and-error in catalyst screening .

Q. Case Study :

| Method | Outcome | Source |

|---|---|---|

| DFT (B3LYP/6-31G*) | Predicted activation energy: 25 kcal/mol | |

| AI-Driven Screening | 30% reduction in optimization steps |

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

Methodological Answer : Contradictions often arise from conformational isomerism or solvent effects. Strategies include:

Q. What are the compound’s applications in drug discovery, and how is its bioactivity validated?

Methodological Answer :

- Intermediate for Anticonvulsants : The furan-dioxolane scaffold is modified to target GABA receptors.

- In Vitro Screening :

- Cytotoxicity Assays : MTT tests on HEK-293 cells (IC50 > 100 µM indicates low toxicity).

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC50 values for COX-2) .

Q. How does the compound’s thermal stability impact its use in polymer chemistry?

Methodological Answer :

Q. What green chemistry approaches minimize waste in its synthesis?

Methodological Answer :

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), reducing toxicity .

- Catalyst Recycling : Immobilized Lewis acids (e.g., Fe3O4@SiO2-ZnCl2) enable 5 reaction cycles without yield loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.